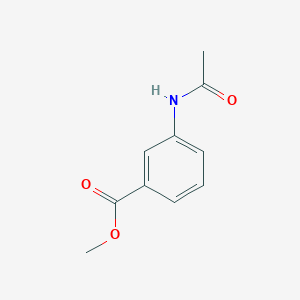

Methyl 3-(acetylamino)benzoate

Description

Properties

IUPAC Name |

methyl 3-acetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBOHBXLLAKPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343785 | |

| Record name | Methyl 3-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52189-36-3 | |

| Record name | Methyl 3-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(acetylamino)benzoate from 3-Aminobenzoic Acid

Introduction: The Strategic Importance of the Acetamido Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the acetamido group (CH₃CONH–) stands out as a cornerstone functional group, pivotal in sculpting the pharmacological profile of a vast array of therapeutic agents. Its prevalence is not coincidental but rather a testament to its unique ability to modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3] The introduction of an acetamido group can enhance a molecule's stability and selectivity, often forming crucial hydrogen bonds with amino acid residues within the active sites of enzymes and receptors.[1][2]

This guide provides an in-depth technical overview of the synthesis of methyl 3-(acetylamino)benzoate, a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The synthetic route proceeds via a robust two-step process commencing with the acetylation of 3-aminobenzoic acid to yield 3-acetamidobenzoic acid, followed by a Fischer esterification to afford the final product. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a detailed mechanistic rationale behind the synthetic strategy, purification techniques, and comprehensive characterization of the synthesized compounds.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of methyl 3-(acetylamino)benzoate from 3-aminobenzoic acid is strategically divided into two distinct and sequential reactions:

-

Acetylation of the Aromatic Amine: The initial step involves the protection of the nucleophilic amino group of 3-aminobenzoic acid as an acetamide. This is a crucial transformation as it deactivates the amino group, preventing it from interfering with the subsequent esterification reaction. The use of acetic anhydride provides a straightforward and efficient means to achieve this N-acetylation.

-

Fischer Esterification of the Carboxylic Acid: With the amino group protected, the carboxylic acid functionality of the intermediate, 3-acetamidobenzoic acid, is converted to its methyl ester. The Fischer esterification, a classic acid-catalyzed reaction with methanol, is an equilibrium-driven process that is well-suited for this transformation.

This two-step approach ensures a high degree of selectivity and yields a final product of high purity, suitable for further applications in medicinal chemistry research and development.

Mechanistic Insights: Understanding the "Why"

A thorough comprehension of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Acetylation of 3-Aminobenzoic Acid

The acetylation of the primary amino group of 3-aminobenzoic acid with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of an acetate ion as a good leaving group, to form the stable amide bond. The released acetate ion subsequently deprotonates the newly formed amide's nitrogen, yielding the final product, 3-acetamidobenzoic acid, and acetic acid as a byproduct.

Step 2: Fischer Esterification of 3-Acetamidobenzoic Acid

The Fischer esterification of 3-acetamidobenzoic acid is a classic example of an acid-catalyzed nucleophilic acyl substitution. The mechanism can be delineated as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final product, methyl 3-(acetylamino)benzoate.

This reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, in accordance with Le Châtelier's principle.[4]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of methyl 3-(acetylamino)benzoate.

Part 1: Synthesis of 3-Acetamidobenzoic Acid

Materials and Reagents:

-

3-Aminobenzoic acid

-

Acetic anhydride

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Sodium acetate

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 3-aminobenzoic acid in 100 mL of deionized water containing 10 mL of concentrated hydrochloric acid.

-

To this solution, add a solution of 15 g of sodium acetate in 50 mL of deionized water.

-

Cool the mixture in an ice bath with constant stirring.

-

Slowly add 12 mL of acetic anhydride to the cooled mixture.

-

Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

A white precipitate of 3-acetamidobenzoic acid will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water (2 x 25 mL).

-

Recrystallize the crude product from hot water to obtain pure 3-acetamidobenzoic acid.

-

Dry the purified crystals in a vacuum oven at 80 °C.

Purification:

Recrystallization from hot water is an effective method for purifying 3-acetamidobenzoic acid. The crude product is dissolved in a minimum amount of boiling water, and any insoluble impurities are removed by hot filtration. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals of the purified product, which are subsequently collected by vacuum filtration.

Characterization of 3-Acetamidobenzoic Acid:

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | [5] |

| Molecular Weight | 179.17 g/mol | [5] |

| Melting Point | 250 °C | [6] |

| Appearance | White to off-white crystalline powder | |

| ¹H NMR | See PubChem CID: 48847 | [5][7] |

| ¹³C NMR | See PubChem CID: 48847 | [5] |

| IR Spectrum | See PubChem CID: 48847 | [5][8] |

Part 2: Synthesis of Methyl 3-(acetylamino)benzoate

Materials and Reagents:

-

3-Acetamidobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g of 3-acetamidobenzoic acid and 100 mL of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add 2.0 mL of concentrated sulfuric acid with stirring.

-

Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of ethyl acetate and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure methyl 3-(acetylamino)benzoate as a white solid.

Purification:

The work-up procedure is designed to remove the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts.[9] The final purification by recrystallization is crucial to obtain a product of high purity. The choice of recrystallization solvent is critical; a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Characterization of Methyl 3-(acetylamino)benzoate:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [10] |

| Molecular Weight | 193.20 g/mol | [10] |

| Melting Point | Data not consistently available, requires experimental determination. | |

| Appearance | White to off-white solid | |

| ¹H NMR | See PubChem CID: 592170 | [10] |

| ¹³C NMR | See PubChem CID: 592170 | [10] |

| IR Spectrum | See PubChem CID: 592170 | [10] |

Conclusion: A Versatile Building Block for Drug Discovery

The synthesis of methyl 3-(acetylamino)benzoate from 3-aminobenzoic acid is a robust and reliable process that yields a valuable intermediate for the synthesis of a wide range of biologically active molecules. The strategic protection of the amino group followed by esterification of the carboxylic acid provides a high-yielding and selective route to the desired product. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this versatile chemical scaffold. The presence of the acetamido group, as previously discussed, imparts favorable properties for drug design, making methyl 3-(acetylamino)benzoate and its derivatives attractive starting points for the development of novel therapeutics.

References

-

A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents. PubMed. Available at: [Link]

-

What is Acetamide used for?. Patsnap Synapse. Available at: [Link]

-

Methyl 3-(acetylamino)benzoate. PubChem. Available at: [Link]

- Process for the preparation of 3-acetamido-5-aminobenzoic acid. Google Patents.

-

Synthesis of 3-amino-benzoic acid. PrepChem.com. Available at: [Link]

-

Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

3-Acetamidobenzoic acid. PubChem. Available at: [Link]

-

Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PubMed Central. Available at: [Link]

-

Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. Available at: [Link]

-

Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Human Metabolome Database. Available at: [Link]

-

3-acetamidobenzoic acid. Stenutz. Available at: [Link]

-

Supporting information. Beilstein Journals. Available at: [Link]

-

3-Acetamidobenzoic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. Homework.Study.com. Available at: [Link]

-

Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. NOP. Available at: [Link]

-

Fischer Esterification: Preparation of methyl benzoate. Docsity. Available at: [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. Available at: [Link]

-

Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap. Available at: [Link]

-

Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Science Learning Center. Available at: [Link]

-

3-Acetamidobenzoic Acid. Venkatasai Life Sciences. Available at: [Link]

-

Methyl 3-acetylbenzoate. PubChem. Available at: [Link]

-

Methyl benzoate. Wikipedia. Available at: [Link]

-

Preparation and purification of methyl-3-nitrobenzoate. YouTube. Available at: [Link]

-

IR Spectra of Selected Compounds. Chemistry LibreTexts. Available at: [Link]

-

The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Scribd. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. Available at: [Link]

-

methyl benzoate. ChemSynthesis. Available at: [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

-

Methyl 4-(acetylamino)benzoate. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Acetamide used for? [synapse.patsnap.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. 3-Acetamidobenzoic acid | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-acetamidobenzoic acid [stenutz.eu]

- 7. 3-ACETAMIDOBENZOIC ACID(587-48-4) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. homework.study.com [homework.study.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(acetylamino)benzoate: Structure, Properties, and Applications

Foreword: Understanding the Utility of a Core Benzamide Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its versatility and the accessibility of its functional groups. Methyl 3-(acetylamino)benzoate, a substituted benzoate ester, represents a quintessential example of such a scaffold. It is not merely a stable, crystalline solid but a carefully arranged set of reactive sites—an ester, a secondary amide, and a meta-substituted aromatic ring—that offer a rich playground for synthetic manipulation. This guide moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of this compound. We will delve into the causality behind its properties, the logic of its synthesis, and the potential it holds as a foundational element in the design of more complex, biologically active molecules. For the drug development professional, understanding this molecule is a lesson in leveraging simple, accessible chemistry to build towards novel therapeutic agents.

Molecular Identity and Structural Elucidation

Methyl 3-(acetylamino)benzoate is an organic compound featuring a central benzene ring substituted with a methyl ester group and an acetylamino (acetamido) group at the 1 and 3 positions, respectively.

IUPAC Name: methyl 3-acetamidobenzoate[1] Synonyms: 3-ACETYLAMINO-BENZOIC ACID METHYL ESTER, methyl 3-acetylaminobenzoate[1] CAS Number: 52189-36-3[1] Molecular Formula: C₁₀H₁₁NO₃[1]

Chemical Structure

The molecule's architecture is key to its reactivity and physical properties. The electron-withdrawing nature of the methyl ester group and the electron-donating (by resonance) yet inductively withdrawing character of the acetylamino group create a specific electronic profile on the aromatic ring.

Caption: 2D Structure of Methyl 3-(acetylamino)benzoate.

Physicochemical and Spectroscopic Profile

The empirical data gathered from physical measurements and spectroscopic analysis provides a definitive fingerprint for the compound, crucial for quality control and reaction monitoring.

Physicochemical Properties

The following properties have been computationally predicted or experimentally determined, offering insights into the compound's behavior in various physical and biological systems.

| Property | Value | Source |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| Appearance | Beige Powder/Solid | Fisher Scientific[2] |

| Melting Point | 76 - 80 °C | Fisher Scientific[2] |

| Boiling Point | 279 °C (at 760 mmHg) | Fisher Scientific[2] |

| Water Solubility | Insoluble | Fisher Scientific[2] |

| LogP (Octanol/Water) | 1.5 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Spectroscopic Signature

Spectroscopic analysis is fundamental to confirming the structural integrity of Methyl 3-(acetylamino)benzoate.

-

¹H NMR Spectroscopy: In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl methyl protons (~2.2 ppm), a singlet for the ester methyl protons (~3.9 ppm), a singlet for the amide proton (variable, ~7.5-8.5 ppm), and a complex multiplet pattern for the four aromatic protons between ~7.2 and 8.0 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will reveal signals for the two methyl carbons (~24 ppm for acetyl, ~52 ppm for ester), multiple signals in the aromatic region (118-140 ppm), and two distinct carbonyl signals for the amide (~168 ppm) and the ester (~166 ppm).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1]

-

N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.[3]

-

C-O Stretch (Ester): Strong bands in the 1300-1000 cm⁻¹ region.[3]

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 193. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the acetyl group (-COCH₃, m/z = 43).[1][4]

Synthesis and Self-Validating Protocol

The most direct and common synthesis of Methyl 3-(acetylamino)benzoate is through the N-acetylation of its primary amine precursor, Methyl 3-aminobenzoate. This reaction is a robust and high-yielding transformation.

Synthetic Workflow

The process involves the reaction of an amine with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a mild base to neutralize the acidic byproduct.

Caption: Experimental workflow for the synthesis of Methyl 3-(acetylamino)benzoate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a rationale and an expected observation, allowing the researcher to verify the process is proceeding correctly.

Objective: To synthesize Methyl 3-(acetylamino)benzoate from Methyl 3-aminobenzoate.

Materials:

-

Methyl 3-aminobenzoate (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Ethyl Acetate (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate/Hexane mixture (for recrystallization)

Procedure:

-

Dissolution: Dissolve Methyl 3-aminobenzoate in ethyl acetate in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

-

Causality: Ethyl acetate is an effective solvent for the starting material and product, and it is immiscible with water, facilitating the subsequent aqueous workup.

-

-

Reaction Initiation: While stirring at room temperature, add acetic anhydride dropwise to the solution. An exotherm may be observed. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Acetic anhydride is a potent acetylating agent. The reaction forms the amide bond and releases acetic acid as a byproduct.

-

-

Quenching and Neutralization: Once the reaction is complete, carefully add saturated NaHCO₃ solution to the flask. Stir vigorously until effervescence ceases.

-

Causality: The bicarbonate base neutralizes the acetic acid byproduct and quenches any remaining acetic anhydride. This is a self-validating step; the cessation of gas evolution indicates neutralization is complete.

-

-

Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (top) layer. Wash the organic layer sequentially with water and then brine.

-

Causality: This removes water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.

-

-

Drying: Transfer the collected organic layer to a clean Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask until the drying agent no longer clumps together and moves freely.

-

Causality: This removes residual water from the organic solvent, which is critical for obtaining a pure, crystalline product upon solvent removal.

-

-

Isolation of Crude Product: Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. A solid crude product should be obtained.

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by vacuum filtration.

-

Causality: Recrystallization is an excellent method for purifying stable, crystalline solids. The desired compound is soluble in the hot solvent but insoluble upon cooling, leaving impurities behind in the mother liquor. The formation of well-defined crystals is a visual indicator of purity.

-

Reactivity, Applications, and Safety

Chemical Reactivity

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Amide Hydrolysis: The amide bond is more robust but can be cleaved under more forcing acidic or basic conditions.

-

Aromatic Ring Substitution: The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the meta-positioned groups will influence the position of substitution.

Applications in Drug Development

The true value of Methyl 3-(acetylamino)benzoate lies in its application as a versatile building block. Its scaffold is present in molecules designed for various therapeutic targets.

A significant application is in the development of enzyme inhibitors for cancer therapy.[5] For instance, derivatives built upon the methyl 3-(acetylamino)benzoate core have been identified as potent dual inhibitors of malate dehydrogenase 1 (MDH1) and 2 (MDH2).[5] By inhibiting these enzymes, the compounds disrupt cancer cell metabolism, reducing the production of NADH and suppressing mitochondrial respiration. This strategy targets the metabolic vulnerabilities of tumor cells and has shown significant antitumor efficacy in preclinical models.[5] This highlights the molecule's utility as a starting point for rational drug design.

Safety and Handling

As a laboratory chemical, proper handling is essential. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Precautions:

-

Personal Protective Equipment (PPE):

-

First Aid:

Conclusion

Methyl 3-(acetylamino)benzoate is more than a simple chemical entry in a catalog. It is a well-characterized, synthetically accessible, and strategically valuable intermediate. Its defined physicochemical properties and clear spectroscopic signatures make it a reliable component in multi-step syntheses. For researchers in drug discovery, its proven utility as a scaffold for developing targeted enzyme inhibitors underscores the importance of understanding such fundamental building blocks. This guide provides the foundational knowledge necessary to handle, synthesize, and strategically deploy this versatile compound in advanced research and development settings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592170, Methyl 3-(acetylamino)benzoate. Retrieved from [Link].

-

Cheméo (2024). Chemical Properties of Benzoic acid, 3-(acetylamino)-, methyl ester (CAS 52189-36-3). Retrieved from [Link].

-

CPAchem Ltd. (2023). Safety Data Sheet for Methyl benzoate. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link].

-

Stenutz, R. (n.d.). methyl 3-acetamidobenzoate. Retrieved from [Link].

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 577758, Methyl 4-(acetylamino)benzoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15094405, Methyl 3-acetylbenzoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3627900, Methyl 3-(dimethylamino)benzoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108026, Benzoic acid, 3-(acetylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)-, ion(1-). Retrieved from [Link].

-

ResearchGate (2021). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link].

-

NIST (n.d.). Benzoic acid, 2-(acetylamino)-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

-

Yao, H., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link].

-

Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link].

- Google Patents (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

Brainly (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link].

-

Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link].

-

ResearchGate (2018). How to prepare methyl benzoate from benzoic acid?. Retrieved from [Link].

-

YouTube (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link].

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link].

Sources

A Comprehensive Spectroscopic Guide to Methyl 3-(acetylamino)benzoate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(acetylamino)benzoate (CAS 52189-36-3), a key chemical intermediate in pharmaceutical synthesis and materials science. As drug development pipelines and quality control standards become increasingly stringent, the unambiguous structural confirmation of such molecules is paramount. This document offers a holistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide, written from the perspective of a seasoned application scientist, delves into the causality behind the spectral features, providing field-proven insights into data interpretation and outlining self-validating protocols for data acquisition. It is intended to serve as a vital resource for researchers, chemists, and quality assurance professionals who require a definitive structural and spectroscopic reference for this compound.

Introduction and Molecular Overview

Methyl 3-(acetylamino)benzoate, with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol , is a disubstituted benzene derivative containing three key functional groups: a methyl ester, a secondary amide (acetamido group), and a meta-substituted aromatic ring.[1] The precise arrangement of these groups dictates the molecule's chemical reactivity and physical properties, making its accurate characterization essential. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecular architecture, confirming not only the presence of these functional groups but also their exact connectivity.

This guide will systematically dissect the data from core spectroscopic techniques, demonstrating how their combined application leads to the unequivocal confirmation of the structure of Methyl 3-(acetylamino)benzoate.

Molecular Structure:

(Chemical structure of Methyl 3-(acetylamino)benzoate)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a quantitative map of all unique hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons giving rise to the signal, and the splitting pattern (multiplicity) describes the number of neighboring protons.

-

Sample Preparation: Accurately weigh 5-20 mg of high-purity Methyl 3-(acetylamino)benzoate.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of CDCl₃ is common for nonpolar to moderately polar organic compounds.[3]

-

Filtration: To ensure magnetic field homogeneity and prevent signal distortion from particulate matter, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, 5 mm NMR tube.[4]

-

Standard: For precise chemical shift referencing, the solvent (CDCl₃) typically contains a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.

-

Acquisition: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize homogeneity. A standard one-dimensional proton pulse program is executed on a spectrometer (e.g., 300 MHz).[1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | 8.04 | Singlet (s) | 1H | Aromatic (H-2) |

| H-b | 7.78 | Doublet (d) | 1H | Aromatic (H-6) |

| H-c | 7.60 | Doublet (d) | 1H | Aromatic (H-4) |

| H-d | 7.37 | Triplet (t) | 1H | Aromatic (H-5) |

| H-e | 7.30 (broad) | Singlet (s) | 1H | Amide N-H |

| H-f | 3.91 | Singlet (s) | 3H | Ester O-CH₃ |

| H-g | 2.18 | Singlet (s) | 3H | Acetyl C-CH₃ |

Note: Data interpreted from information available in the PubChem database.[1] Actual coupling constants (J) are not provided in the source but can be inferred from the splitting patterns.

-

Aromatic Region (δ 7.3-8.1 ppm): The four protons on the benzene ring are all in distinct chemical environments, giving rise to four separate signals.

-

H-a (δ 8.04, s): This downfield singlet corresponds to the proton at position 2 (H-2), which is situated between the two electron-withdrawing groups (ester and acetamido). This deshielded environment shifts its signal significantly downfield. Its singlet nature suggests minimal coupling to adjacent protons.

-

H-b & H-c (δ 7.78, d and δ 7.60, d): These doublets are assigned to H-6 and H-4, respectively. These protons are ortho to either the ester or the amide group, which deshields them relative to a standard benzene ring (δ 7.26 ppm). They are split into doublets by their single ortho-proton neighbor (H-5).

-

H-d (δ 7.37, t): This signal, appearing as a triplet, is characteristic of a proton with two ortho-neighbors. This corresponds to H-5, which is coupled to both H-4 and H-6.

-

-

Amide Proton (δ 7.30, br s): The amide proton (H-e) appears as a broad singlet. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable depending on concentration and solvent.

-

Methyl Protons (δ 2.0-4.0 ppm):

-

H-f (δ 3.91, s): This sharp singlet integrating to 3 protons is unequivocally assigned to the methyl ester protons. They are deshielded by the adjacent oxygen atom.

-

H-g (δ 2.18, s): This singlet, also integrating to 3 protons, is assigned to the methyl protons of the acetyl group. It is in a typical chemical shift range for a methyl group attached to a carbonyl carbon.

-

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. Proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.

The sample preparation is identical to that for ¹H NMR, although a higher concentration (e.g., 50-100 mg) is often beneficial to improve the signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[2] A standard proton-decoupled pulse sequence with a sufficient relaxation delay is used.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168.6 | Amide C =O | Typical chemical shift for an amide carbonyl carbon. |

| 166.5 | Ester C =O | Typical chemical shift for an ester carbonyl carbon.[5] |

| 138.8 | Aromatic C -NH | Quaternary carbon attached to the nitrogen atom. |

| 131.2 | Aromatic C -COOCH₃ | Quaternary carbon attached to the ester group. |

| 129.2 | Aromatic C -H | Aromatic methine carbon. |

| 124.7 | Aromatic C -H | Aromatic methine carbon. |

| 124.1 | Aromatic C -H | Aromatic methine carbon. |

| 120.2 | Aromatic C -H | Aromatic methine carbon. |

| 52.3 | Ester O-C H₃ | Methyl carbon attached to an electronegative oxygen. |

| 24.6 | Acetyl C H₃ | Aliphatic methyl carbon adjacent to a carbonyl group. |

Note: Data interpreted from information available in the PubChem database.[1] Specific assignment of the aromatic C-H signals requires more advanced 2D NMR techniques but the shifts are consistent with a substituted benzene ring.

The spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbons (δ 165-170 ppm): Two signals appear in the downfield region, characteristic of sp²-hybridized carbonyl carbons. The signals at δ 168.6 and δ 166.5 are assigned to the amide and ester carbonyls, respectively.[6][7]

-

Aromatic Carbons (δ 120-140 ppm): Six signals are present in this region, as expected for a disubstituted benzene ring where all carbons are unique. Two of these (δ 138.8 and δ 131.2) are quaternary carbons (C-3 and C-1) directly attached to the substituents. The other four are protonated aromatic carbons.

-

Aliphatic Carbons (δ 20-55 ppm): The two upfield signals correspond to the two methyl groups. The signal at δ 52.3 is assigned to the ester methyl carbon, which is deshielded by the directly attached oxygen atom. The signal at δ 24.6 is assigned to the acetyl methyl carbon, consistent with a methyl group adjacent to a carbonyl.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, providing a rapid method for qualitative analysis.

The KBr pellet method is a common technique for analyzing solid samples.[8]

-

Drying: Ensure both the sample and spectroscopic-grade Potassium Bromide (KBr) are thoroughly dry, as water shows strong IR absorptions and can obscure the spectrum. KBr is hygroscopic and should be dried in an oven and stored in a desiccator.

-

Grinding: Grind 1-2 mg of Methyl 3-(acetylamino)benzoate into a very fine powder using a clean agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample to ensure uniform dispersion.[8]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. The pressure causes the KBr to flow and form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or empty beam path should be run first.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Strong, Broad | N-H Stretch | Secondary Amide |

| ~3050 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| ~2950 | Medium | C-H Stretch (sp³) | Methyl C-H |

| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1685 | Strong, Sharp | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1540 | Strong | N-H Bend (Amide II) | Secondary Amide |

| ~1250 | Strong | C-O Stretch | Ester |

| ~750 | Strong | C-H Bend (out-of-plane) | m-Disubstituted Benzene |

Note: Frequencies are approximate and based on typical values for these functional groups and data from PubChem.[1][9]

The IR spectrum provides clear evidence for all key functional groups:

-

N-H and C=O Vibrations: The presence of a strong, broad absorption around 3300 cm⁻¹ is definitive for the N-H stretch of a secondary amide. The two strong, sharp peaks at ~1720 cm⁻¹ and ~1685 cm⁻¹ are characteristic of the ester and amide carbonyl (Amide I band) stretches, respectively. The strong band around 1540 cm⁻¹ is the N-H bending vibration, known as the Amide II band, further confirming the secondary amide group.

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ (~3050 cm⁻¹) are typical for C-H stretches of an aromatic ring, while those just below 3000 cm⁻¹ (~2950 cm⁻¹) are from the methyl groups.

-

Ester C-O Stretch: A strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the ester group.

-

Substitution Pattern: The strong absorption around 750 cm⁻¹ is a C-H out-of-plane bending vibration that is highly characteristic of meta-disubstitution on a benzene ring, providing crucial evidence for the isomer identity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer the structure of the molecule's constituent parts.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[6]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The high temperature of the injection port vaporizes the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (typically 70 eV), which ejects an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation & Detection: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged pieces. These ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

| m/z | Proposed Fragment | Formula | Notes |

| 193 | [M]⁺• | [C₁₀H₁₁NO₃]⁺• | Molecular Ion |

| 151 | [M - C₂H₂O]⁺• | [C₈H₉NO₂]⁺• | Loss of ketene from the amide group |

| 120 | [C₈H₈O₂]⁺• | [C₇H₆O₂]⁺• | Loss of the acetylamino radical |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Loss of a methoxy radical from the m/z 151 fragment |

Note: Data interpreted from GC-MS information available in the PubChem database.[1] Fragmentation patterns are proposed based on established chemical principles.[10][11]

-

Molecular Ion Peak: The peak at m/z 193 corresponds to the molecular weight of the compound, confirming its molecular formula C₁₀H₁₁NO₃.[1]

-

Key Fragmentation Pathways:

-

Loss of Ketene (m/z 151): A very common fragmentation for N-acetylated anilines is the loss of a neutral ketene molecule (CH₂=C=O, mass 42) via a McLafferty-type rearrangement. This results in the fragment ion at m/z 151, corresponding to methyl 3-aminobenzoate. This is a highly diagnostic fragmentation.

-

Loss of Acetylamino Group (m/z 120): Cleavage of the C-N bond can lead to the loss of the •NHCOCH₃ radical (mass 58), although this is less common than the loss of ketene.

-

Formation of Benzoyl-type Cations (m/z 105): Further fragmentation of the m/z 151 ion by loss of a methoxy radical (•OCH₃, mass 31) can lead to a fragment at m/z 120. Alternatively, a fragment at m/z 105 is often observed in benzoates, corresponding to the benzoyl cation [C₆H₅CO]⁺.

-

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of an organic compound is a puzzle where each spectroscopic technique provides a unique set of clues. The process is not linear but iterative, with each piece of data reinforcing the others.

Workflow Diagram

Caption: Integrated workflow for the spectroscopic confirmation of Methyl 3-(acetylamino)benzoate.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of Methyl 3-(acetylamino)benzoate.

-

NMR established the complete carbon-hydrogen framework, including the number and environment of all protons and carbons, and confirmed the meta-substitution pattern.

-

IR spectroscopy confirmed the presence of all key functional groups: the secondary amide (N-H and C=O stretches), the methyl ester (C=O and C-O stretches), and the aromatic ring.

-

Mass Spectrometry verified the molecular weight (193 g/mol ) and provided a fragmentation pattern consistent with the proposed structure, notably the characteristic loss of ketene.

This comprehensive spectroscopic profile serves as a reliable benchmark for the identification and quality assessment of Methyl 3-(acetylamino)benzoate in research, development, and manufacturing settings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592170, Methyl 3-(acetylamino)benzoate. Retrieved from [Link].

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link].

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link].

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link].

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link].

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link].

-

Ivanova, B. B., & Arnaudov, M. G. (2010). Experimental and DFT studies on the IR spectra and structure of 4-acetamidobenzoic acid (acedoben), its oxyanion and dianion. Bulgarian Chemical Communications, 42(4), 332-340. Retrieved from [Link].

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link].

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link].

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. brainly.com [brainly.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. asdlib.org [asdlib.org]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Solubility of Methyl 3-(acetylamino)benzoate in common organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-(acetylamino)benzoate in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of methyl 3-(acetylamino)benzoate, a compound of interest for researchers in medicinal chemistry and materials science. Given the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and provides a detailed, field-proven protocol for researchers to determine these values empirically.

Introduction to Methyl 3-(acetylamino)benzoate

Methyl 3-(acetylamino)benzoate is an aromatic compound featuring both an amide and a methyl ester functional group. Its structure suggests a moderate polarity, making its interaction with various organic solvents a critical factor in its synthesis, purification, and formulation. Understanding its solubility is paramount for designing efficient reaction conditions, developing crystallization protocols, and formulating solutions for various applications.

Molecular Structure:

Caption: Molecular structure of methyl 3-(acetylamino)benzoate.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of the key properties of methyl 3-(acetylamino)benzoate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Calculated Water Solubility (log₁₀WS) | -1.92 (mol/L) | Cheméo[2] |

The positive XLogP3 value suggests a degree of lipophilicity, while the calculated water solubility indicates it is sparingly soluble in water. These values hint at a preference for organic solvents of intermediate polarity.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Methyl 3-(acetylamino)benzoate has a nuanced structure that combines polar and non-polar features:

-

Polar Features: The amide (-NHC=O) and methyl ester (-COOCH₃) groups are polar. The amide group is capable of both donating and accepting hydrogen bonds, while the ester group can only accept hydrogen bonds. These interactions are crucial for solubility in protic and polar aprotic solvents.

-

Non-polar Features: The benzene ring and the methyl groups are non-polar, contributing to its solubility in less polar solvents.

Based on these structural characteristics, a qualitative solubility profile can be predicted.

Predicted Solubility Profile in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low / Insoluble | The high polarity of the amide and ester groups will likely make it insoluble in a non-polar alkane. |

| Toluene | Non-polar (aromatic) | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, potentially affording some solubility despite the polarity mismatch. |

| Dichloromethane | Polar aprotic | Moderate to High | Dichloromethane is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |

| Ethyl Acetate | Polar aprotic | Moderate to High | As an ester, ethyl acetate shares structural similarity with one of the functional groups of the solute and can act as a hydrogen bond acceptor. |

| Acetone | Polar aprotic | High | The highly polar carbonyl group of acetone will interact favorably with the polar groups of the solute. |

| Ethanol | Polar protic | High | Ethanol can act as both a hydrogen bond donor and acceptor, readily solvating the amide and ester functionalities. |

| Methanol | Polar protic | High | Similar to ethanol, methanol is a polar protic solvent that can effectively form hydrogen bonds with the solute. |

Disclaimer: This table represents a scientifically grounded prediction. For accurate quantitative data, experimental determination is necessary as outlined in the following section.

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable solubility data, the equilibrium shake-flask method is a robust and widely accepted technique.[4] This protocol provides a self-validating system for researchers to generate accurate solubility values.

Materials and Equipment

-

Methyl 3-(acetylamino)benzoate (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of each selected organic solvent (e.g., 5 mL).

-

Add an excess amount of methyl 3-(acetylamino)benzoate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient. Causality Insight: This extended agitation ensures that the dissolution process has reached a steady state, where the rate of dissolution equals the rate of precipitation.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, dry container. Causality Insight: Filtration is critical to remove any microscopic undissolved particles that could lead to an overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Prepare a series of calibration standards of methyl 3-(acetylamino)benzoate in the respective solvent.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve and determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (g/L) = C_measured × Dilution_Factor Where:

-

C_measured is the concentration of the diluted sample (in g/L).

-

Dilution_Factor is the ratio of the final volume after dilution to the initial volume of the aliquot.

-

-

Applications in Research and Development

The experimentally determined solubility data for methyl 3-(acetylamino)benzoate has several practical applications:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve the reactants is fundamental for achieving optimal reaction kinetics.

-

Purification: Solubility data is essential for developing crystallization and recrystallization protocols to purify the compound. A good solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Drug Development: For pharmaceutical applications, solubility in various solvents, including biorelevant media, is a critical parameter that influences bioavailability and formulation strategies.

By following the detailed protocol in this guide, researchers can confidently generate the necessary solubility data to advance their work with methyl 3-(acetylamino)benzoate.

References

-

ASTM E1148-02 (2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008,

-

Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592170, Methyl 3-(acetylamino)benzoate. Retrieved from [Link].

-

LibreTexts. (2021). 2.1: The "Like Dissolves Like" Rule. In Chemistry LibreTexts. Retrieved from [Link]

-

Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 3-(acetylamino)-, methyl ester. Retrieved from [Link]

-

Quora. (n.d.). How can you determine the solubility of organic compounds? Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 3-acetylaminobenzoate (CAS 52189-36-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-acetylaminobenzoate, registered under CAS number 52189-36-3, is a valuable synthetic intermediate in the field of organic and medicinal chemistry. Its bifunctional nature, possessing both a methyl ester and an acetamido group on a benzene ring, makes it a versatile building block for the construction of more complex molecular architectures.[1][2] The strategic placement of these functional groups in a meta-substitution pattern allows for a wide range of chemical transformations, rendering it a useful starting material in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of Methyl 3-acetylaminobenzoate, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The key properties of Methyl 3-acetylaminobenzoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [] |

| Molecular Weight | 193.20 g/mol | [] |

| IUPAC Name | methyl 3-acetamidobenzoate | [] |

| Appearance | Off-white to light brown solid | Avra Synthesis Pvt. Ltd. |

| Melting Point | 136-137 °C | Avra Synthesis Pvt. Ltd. |

| Solubility | Soluble in DMSO | Avra Synthesis Pvt. Ltd. |

| LogP (calculated) | 1.432 | Cheméo |

| Water Solubility (calculated) | -1.92 (log10WS, mol/l) | Cheméo |

| Boiling Point (calculated) | 640.19 K | Cheméo |

Synthesis and Characterization

The synthesis of Methyl 3-acetylaminobenzoate can be approached through two primary retrosynthetic pathways: the acetylation of a primary amine followed by esterification, or the esterification of a carboxylic acid followed by acetylation. Both routes are viable and the choice often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Workflow

A common and efficient method for the laboratory-scale synthesis of Methyl 3-acetylaminobenzoate involves a two-step process starting from 3-aminobenzoic acid.

Caption: Potential workflow for utilizing Methyl 3-acetylaminobenzoate in drug discovery.

Safety and Handling

Methyl 3-acetylaminobenzoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent the formation of dust. In case of contact, flush the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. Methyl 3-(acetylamino)benzoate. [Link]

- Avra Synthesis Pvt. Ltd. Price List.

-

Agnitio Pharma. Product Catalog. [Link]

-

Cheméo. Benzoic acid, 3-(acetylamino)-, methyl ester. [Link]

Sources

Strategic Synthesis of Methyl 3-(acetylamino)benzoate: A Guide to Starting Material Selection and Protocol Optimization

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: Methyl 3-(acetylamino)benzoate is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its molecular architecture, featuring a meta-substituted aromatic ring with ester and amide functionalities, makes the strategic planning of its synthesis crucial for achieving high purity and yield. This guide provides a detailed analysis of the synthetic pathways leading to Methyl 3-(acetylamino)benzoate, with a primary focus on the critical decision of starting material. We will dissect two primary strategic approaches, evaluating them from the perspective of chemical logic, process efficiency, and practical laboratory execution. A comprehensive, field-tested protocol for the most efficient pathway is provided, complete with mechanistic insights, data tables, and process visualizations to ensure reproducible and scalable results.

Introduction and Strategic Overview

Methyl 3-(acetylamino)benzoate (CAS: 52189-36-3, Molecular Formula: C₁₀H₁₁NO₃) is an aromatic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic selection of a synthetic route is paramount and is dictated by the availability of precursors, reaction efficiency, and the ease of purification.

The core challenge lies in the selective functionalization of two distinct groups on the benzene ring: an amine and a carboxylic acid. This necessitates a choice between two logical sequences:

-

Route A: Acetylation of the amine, followed by esterification of the carboxylic acid.

-

Route B: Esterification of the carboxylic acid, followed by acetylation of the amine.

A retrosynthetic analysis reveals the common, commercially available precursors and the key transformations required.

Caption: Retrosynthetic analysis of Methyl 3-(acetylamino)benzoate.

While both routes originate from the same precursor, 3-aminobenzoic acid, the sequence of operations significantly impacts the reaction's success. Route B is generally preferred in a laboratory setting. The intermediate, Methyl 3-aminobenzoate, is a crystalline solid with favorable solubility in common organic solvents, simplifying its handling and purification.[2] Conversely, the intermediate in Route A, 3-(acetylamino)benzoic acid, can be more challenging to work with. Therefore, this guide will focus on the detailed execution of Route B.

Recommended Synthetic Pathway: Fischer Esterification followed by N-Acetylation

This two-step synthesis is efficient, reliable, and provides excellent control over the final product's purity. It begins with the acid-catalyzed esterification of 3-aminobenzoic acid, followed by the selective N-acetylation of the resulting methyl ester.

Caption: Recommended two-step experimental workflow.

Part 1: Synthesis of Methyl 3-aminobenzoate

Principle and Mechanism

This reaction is a classic Fischer esterification. The carboxylic acid is reacted with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid or thionyl chloride.[2][3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon.[5] This allows the weakly nucleophilic methanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. Using methanol as the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[6]

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 3-Aminobenzoic Acid | 137.14 | 13.7 g | 0.10 | 1.0 |

| Methanol | 32.04 | 250 mL | - | Solvent |

| Thionyl Chloride (SOCl₂) | 118.97 | 21.9 mL | 0.30 | 3.0 |

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminobenzoic acid (13.7 g).

-

Reagent Addition: Add methanol (250 mL) to the flask and cool the resulting suspension in an ice-water bath to 0°C.

-

Catalyst Addition: While stirring vigorously in the ice bath, slowly add thionyl chloride (21.9 mL) dropwise via an addition funnel over 20-30 minutes. Causality: This exothermic reaction generates HCl gas in situ, which, along with SO₂, protonates the carboxylic acid. The slow addition and cooling are critical to control the reaction rate and prevent side reactions.

-

Reflux: Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux and maintain for 24 hours.[3] Causality: Heating provides the necessary activation energy to overcome the reaction barrier, ensuring the reaction proceeds to completion.

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Workup - Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the cessation of gas evolution (CO₂) and the pH of the solution is neutral or slightly basic (pH 7-8).[3] Causality: Neutralization removes the acidic catalyst and deprotonates the amine group, causing the free ester to precipitate or separate.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-aminobenzoate.[3] The product is often obtained as a light beige or brown crystalline solid and can be used in the next step without further purification if desired.[2]

Part 2: Synthesis of Methyl 3-(acetylamino)benzoate

Principle and Mechanism

This step involves the N-acetylation of the aromatic amine. The lone pair of electrons on the nitrogen atom of Methyl 3-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A subsequent deprotonation step yields the stable amide product and acetic acid as a byproduct. The reaction is typically rapid and clean.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Methyl 3-aminobenzoate | 151.16 | 15.1 g | 0.10 | 1.0 |

| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 | 1.2 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve Methyl 3-aminobenzoate (15.1 g) in glacial acetic acid (50 mL) in a 250 mL Erlenmeyer flask.

-

Reagent Addition: To the stirred solution, add acetic anhydride (11.2 mL) in one portion.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is often accompanied by a slight exotherm.

-

Product Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A white precipitate of Methyl 3-(acetylamino)benzoate will form. Causality: The product is insoluble in water. This step simultaneously quenches the reaction by hydrolyzing any remaining acetic anhydride and precipitates the desired product.

-

Isolation: Allow the suspension to stir in the ice bath for another 15 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Product Characterization

The final product, Methyl 3-(acetylamino)benzoate, should be a white to off-white crystalline solid. A successful synthesis will yield a product with a sharp melting point and spectral data consistent with its structure.

-

Expected Yield: 85-95% (based on Methyl 3-aminobenzoate)

-

Melting Point: 127-130 °C

-

¹H NMR: Expect signals corresponding to the methyl ester protons (~3.9 ppm), the acetyl methyl protons (~2.2 ppm), and aromatic protons, as well as an amide N-H proton.

-

IR Spectroscopy (cm⁻¹): Key peaks should include N-H stretching (~3300), ester C=O stretching (~1720), and amide C=O stretching (~1680).

Conclusion

The synthesis of Methyl 3-(acetylamino)benzoate is most efficiently and reliably achieved via a two-step sequence starting from 3-aminobenzoic acid. The strategic choice to perform Fischer esterification prior to N-acetylation leads to a more manageable intermediate and a straightforward purification of the final product. The protocols detailed in this guide are robust and scalable, providing a solid foundation for the production of this key synthetic intermediate for research and drug development applications.

References

- The mechanism of the reaction involves initial protonation of the carboxyl group... Google Cloud.

- METHYL 3-AMINOBENZO

- Methyl 3-(acetylamino)

- Methyl 3-aminobenzo

- Esterification (Experiment). Chemistry LibreTexts.

- Synthesis of Methyl-3-aminobenzo

- Ester Formation: Preparation of Benzocaine. University of Michigan.

- 3-(Acetylamino)benzoic acid.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]

- 3. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthetic Landscape and Pharmacological Potential of Methyl 3-(acetylamino)benzoate Derivatives

Abstract

Methyl 3-(acetylamino)benzoate is a versatile scaffold in medicinal chemistry, offering multiple avenues for structural modification to generate novel derivatives with diverse pharmacological activities. This in-depth technical guide explores the synthetic potential of this core structure, detailing strategic modifications of its aromatic ring, acetylamino group, and methyl ester moiety. We delve into the rationale behind these derivatizations, providing detailed experimental protocols for key transformations. Furthermore, this guide synthesizes current knowledge and predictive insights into the potential biological activities of these derivatives, including anticancer, antimicrobial, and anti-inflammatory applications, supported by structure-activity relationship (SAR) analyses. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the Methyl 3-(acetylamino)benzoate Scaffold

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. The strategic selection of a core molecular scaffold is paramount to the success of any drug discovery program. Methyl 3-(acetylamino)benzoate presents itself as a highly attractive starting point for chemical exploration. Its structure incorporates three key functional groups amenable to chemical modification: an activated aromatic ring, a secondary amide, and a methyl ester. This trifecta of reactivity allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will provide a comprehensive overview of the derivatization potential of Methyl 3-(acetylamino)benzoate, structured to empower researchers with the foundational knowledge and practical methodologies required to exploit this scaffold in their drug discovery endeavors.

The Core Structure: Physicochemical Properties

A thorough understanding of the parent molecule is essential before embarking on its chemical modification. Methyl 3-(acetylamino)benzoate possesses the following key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem |

| Molecular Weight | 193.20 g/mol | PubChem |

| IUPAC Name | methyl 3-acetamidobenzoate | PubChem |

| CAS Number | 52189-36-3 | PubChem |

| Appearance | Solid | - |

| XLogP3 | 1.5 | PubChem |

Synthetic Derivatization Strategies

The synthetic versatility of Methyl 3-(acetylamino)benzoate allows for a multi-pronged approach to generating a diverse library of derivatives. The following sections will detail potential modifications at each of the key functional groups.

Modification of the Aromatic Ring: Electrophilic Aromatic Substitution

The acetylamino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1][2] This directing effect, combined with the meta-directing nature of the methyl ester group, provides a predictable framework for introducing new substituents onto the benzene ring.

Nitration of the aromatic ring introduces a nitro group, a versatile handle for further functionalization (e.g., reduction to an amine). The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.[3]

-

Experimental Protocol: Nitration of Methyl 3-(acetylamino)benzoate

-

In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 1.0 equivalent of Methyl 3-(acetylamino)benzoate to a pre-cooled mixture of concentrated sulfuric acid (5 mL per gram of starting material).

-

Stir the mixture until all the solid has dissolved.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per gram of starting material), maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of Methyl 3-(acetylamino)benzoate, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Collect the precipitated product by vacuum filtration, wash with cold water until the washings are neutral, and dry.

-

The primary products expected are methyl 4-nitro-3-(acetylamino)benzoate and methyl 2-nitro-3-(acetylamino)benzoate. These can be separated by column chromatography.

-

Halogenation (e.g., bromination, chlorination) introduces a halogen atom onto the aromatic ring, which can serve as a handle for cross-coupling reactions to introduce further diversity.

-

Conceptual Workflow: Bromination

Caption: Workflow for the bromination of Methyl 3-(acetylamino)benzoate.

Modification of the Acetylamino Group

The acetylamino group offers several opportunities for modification, including N-alkylation, N-acylation, and hydrolysis followed by reaction with different acylating or sulfonylating agents.

N-alkylation or N-acylation can modulate the hydrogen-bonding capacity and lipophilicity of the molecule.[4]

-

Experimental Protocol: N-Alkylation of Methyl 3-(acetylamino)benzoate

-

To a solution of Methyl 3-(acetylamino)benzoate (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Modification of the Methyl Ester Group